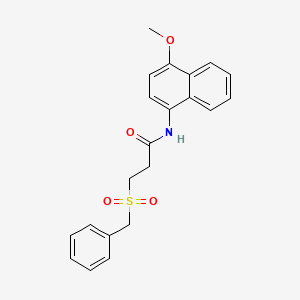

3-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide

Descripción

Propiedades

IUPAC Name |

3-benzylsulfonyl-N-(4-methoxynaphthalen-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-26-20-12-11-19(17-9-5-6-10-18(17)20)22-21(23)13-14-27(24,25)15-16-7-3-2-4-8-16/h2-12H,13-15H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHDFKVSGMZQGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the sulfonylation of benzyl chloride with sodium sulfite to form benzylsulfonyl chloride. This intermediate is then reacted with 4-methoxynaphthalen-1-amine to form the desired product through an amide coupling reaction. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

One of the primary applications of 3-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide is its potential as an anti-inflammatory agent. Research has indicated that compounds with similar structures can inhibit pro-inflammatory cytokines, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Cancer Treatment

The compound has shown promise in cancer research, particularly in targeting specific pathways involved in tumor growth and metastasis. Studies utilizing similar benzylsulfonamide derivatives have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways such as NF-kB and MAPK, which are crucial in cancer progression.

Neuroprotective Effects

Emerging research suggests that compounds like 3-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide may exhibit neuroprotective effects. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where inflammation plays a significant role . The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neuroprotection.

Case Study 1: Anti-inflammatory Activity

In a study investigating the anti-inflammatory effects of benzylsulfonamide derivatives, 3-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide was tested for its ability to reduce cytokine production in vitro. Results showed a significant decrease in IL-6 and TNF-alpha levels, indicating its potential as an anti-inflammatory drug candidate .

Case Study 2: Cancer Cell Proliferation Inhibition

A recent study evaluated the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines. The findings revealed that 3-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide effectively inhibited cell proliferation at micromolar concentrations, suggesting its utility in developing novel anticancer therapies .

Mecanismo De Acción

The mechanism of action of 3-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylsulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. The methoxynaphthalene moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

N-Benzyl-3-(4-Methoxyphenyl)propanamide ()

- Structure : Retains the propanamide core but substitutes the benzylsulfonyl group with a benzylamine and replaces the naphthalene ring with a 4-methoxyphenyl group.

- The smaller phenyl group may enhance solubility compared to the naphthalene system .

GLUT4-Targeting Propanamides ()

- Examples: N-(3-(3-(4-Fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide (3-((3-((Methyl-(quinolin-6-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone

- Comparison: These compounds feature extended hydrophobic substituents (e.g., fluorophenyl, quinoline) instead of benzylsulfonyl or methoxynaphthalene groups. Their binding to GLUT4 suggests that bulky aromatic systems are critical for target engagement, a property shared with 3-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide .

Pyrazole-Containing Propanamide ()

- Structure : 3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide

- Key Differences : Incorporates a pyrazole ring and N-hydroxy-N-methyl substitution, enhancing hydrogen-bonding capacity. The methoxyphenyl group aligns with the methoxynaphthalene in the main compound but lacks the sulfonyl group, highlighting the role of heterocycles in modulating activity .

Physicochemical Properties

Actividad Biológica

3-(Benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of a benzylsulfonyl group and a methoxynaphthalene moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure

The chemical structure of 3-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide can be represented as follows:

Physical Properties

- Molecular Weight : 373.48 g/mol

- Solubility : Soluble in organic solvents such as DMSO and ethanol.

The biological activity of 3-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide is primarily attributed to its interaction with various molecular targets. The sulfonyl group can act as an electrophile, enabling it to form covalent bonds with nucleophilic sites on proteins, while the methoxy group may enhance binding affinity through hydrogen bonding interactions.

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds similar to 3-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide. For instance, related compounds have shown effectiveness as steroid sulfatase inhibitors, which block the local production of estrogenic steroids, making them attractive for treating estrogen-dependent cancers .

Case Study: Inhibition of Steroid Sulfatase

A study demonstrated that certain derivatives exhibited low cytotoxicity while being more potent than the standard drug irosustat against hormone-dependent cancer cell lines such as ZR-75-1, which expresses high levels of steroid sulfatase .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analyses indicate that modifications in the benzylsulfonyl and methoxy groups significantly influence biological activity. For example, variations in the alkyl chain length or substitution patterns on the aromatic rings can alter binding affinity and selectivity towards specific protein targets .

Data Table: Biological Activity Comparison

Pharmacokinetics

While detailed pharmacokinetic data for 3-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide is limited, similar compounds have shown favorable absorption profiles and metabolic stability, indicating potential for further development in therapeutic applications.

Q & A

Q. What synthetic routes are commonly employed for 3-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a benzylsulfonyl chloride derivative with a 4-methoxynaphthalen-1-amine precursor under basic conditions. Key steps include:

- Reagent Selection : Use of DMF as a polar aprotic solvent and K₂CO₃ as a base to deprotonate the amine (similar to naphthol derivatization in ).

- Controlled Addition : Gradual introduction of propargyl bromide or analogous electrophiles to minimize side reactions.

- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC (n-hexane:ethyl acetate = 9:1) .

- Yield Optimization : Adjusting stoichiometry, temperature (room temperature vs. reflux), and reaction time (2–6 hours).

Q. How is the structural integrity of 3-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide confirmed experimentally?

- Methodological Answer : A multi-technique approach is essential:

- Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., methoxy singlet at ~δ 3.8 ppm, sulfonyl group absence of protons).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).

- Crystallography : Single-crystal X-ray diffraction for unambiguous confirmation of stereochemistry and bond angles (as demonstrated for related sulfonamides in and ) .

Advanced Research Questions

Q. What strategies are recommended for evaluating the compound's bioactivity in enzyme inhibition assays?

- Methodological Answer :

- Assay Design : Use fluorogenic or chromogenic substrates to measure enzymatic activity (e.g., proteases, kinases). Include positive controls (known inhibitors) and negative controls (DMSO vehicle).

- Dose-Response Curves : Test concentrations ranging from nM to µM to determine IC₅₀ values.

- Selectivity Screening : Cross-test against related enzymes to assess specificity (e.g., ’s approach for sulfonamide bioactivity) .

- Validation : Replicate results across multiple batches to rule out batch-dependent variability.

Q. How can researchers address discrepancies in bioactivity data across different studies?

- Methodological Answer :

- Purity Verification : Re-analyze compound purity via HPLC (≥95%) and LC-MS to exclude degradation products (as in ’s SPE/LC-MS protocols) .

- Experimental Replication : Repeat assays under standardized conditions (pH, temperature, buffer composition).

- Orthogonal Assays : Use alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) to cross-validate results.

- Meta-Analysis : Compare data with structurally analogous compounds (e.g., ’s sulfonamide derivatives) to identify trends .

Q. What computational methods are suitable for predicting the compound's mechanism of action?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., sulfonamide binding to carbonic anhydrase active sites).

- MD Simulations : Perform molecular dynamics (GROMACS/AMBER) to assess stability of ligand-protein complexes over time.

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors (referencing PubChem data in ) .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they mitigated?

- Methodological Answer :

- Matrix Effects : Use matrix-matched calibration curves and internal standards (e.g., deuterated analogs) to correct for ionization suppression in LC-MS (as in ) .

- Extraction Efficiency : Optimize solid-phase extraction (SPE) protocols with HLB cartridges, ensuring >80% recovery via spiked samples.

- Limit of Detection (LOD) : Validate methods to achieve LODs <1 ng/mL using high-sensitivity detectors (e.g., triple quadrupole MS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.